TRPC5 Inhibitory Baseline Potency
The unsubstituted parent scaffold 2-(1-pyrrolidinyl)-1H-benzimidazole exhibits an IC₅₀ of 8,000 nM (8.00E+3 nM) against mouse TRPC5 expressed in HEK293 cells [1]. This is 118-fold less potent than the optimized N-1-(4-chlorobenzyl) analog 16f (IC₅₀ = 68 nM, 0.068 μM) and approximately 2-fold less potent than the original hit compound AC1903 (IC₅₀ = 4,060 nM) when tested under comparable Syncropatch electrophysiology conditions [2]. The large potency gap quantifies the SAR contribution of N-1 substitution and establishes the unsubstituted scaffold as the essential baseline comparator for any TRPC5 inhibitor optimization program [2].
| Evidence Dimension | TRPC5 ion channel inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8,000 nM (8.00E+3 nM) against mouse TRPC5 |
| Comparator Or Baseline | 16f (N-1-(4-Cl-benzyl) analog): IC₅₀ = 68 nM; AC1903: IC₅₀ = 4,060 nM |
| Quantified Difference | 118-fold less potent than 16f; approximately 2-fold less potent than AC1903 |
| Conditions | Mouse TRPC5 expressed in HEK293 cells co-expressing mu-opioid receptor; DAMGO-induced membrane potential assay (FMP) for target compound; Syncropatch electrophysiology for 16f and AC1903 |
Why This Matters
The unsubstituted scaffold is the mandatory negative control for SAR studies—without it, the quantitative contribution of N-1 substituents cannot be deconvoluted from the 2-pyrrolidinyl contribution.
- [1] BindingDB BDBM50519468; CHEMBL4440241. IC₅₀: 8.00E+3 nM. Inhibition of mouse TRPC5 expressed in HEK293 cells co-expressing mu-opioid receptor assessed as reduction in DAMGO-induced membrane potential by FMP. SMILES: C1CCN(C1)c1nc2ccccc2[nH]1 (InChIKey: RXWCRIKVVODMRG-UHFFFAOYSA-N). View Source
- [2] Sharma S, Pablo JL, Tolentino KT, et al. ChemMedChem. 2022;17(14):e202200151. Table 4: Compound 16f IC₅₀ = 0.068 ± 0.106 μM; Compound 1 (AC1903) IC₅₀ = 4.06 ± 0.91 μM. Syncropatch electrophysiology, n > 10 cells. View Source
